molecular formula C12H17NO6S B2448717 Methyl 2-[4,5-dimethoxy-2-(methylsulfamoyl)phenyl]acetate CAS No. 210410-39-2

Methyl 2-[4,5-dimethoxy-2-(methylsulfamoyl)phenyl]acetate

Cat. No.: B2448717
CAS No.: 210410-39-2
M. Wt: 303.33
InChI Key: UUYYUGFFUCWYKB-UHFFFAOYSA-N
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Description

Methyl 2-[4,5-dimethoxy-2-(methylsulfamoyl)phenyl]acetate is a chemical compound with the molecular formula C12H17NO6S and a molecular weight of 303.34 g/mol . It is known for its unique structure, which includes a methylsulfamoyl group and two methoxy groups attached to a phenyl ring. This compound is used in various scientific research applications due to its distinctive chemical properties.

Properties

IUPAC Name

methyl 2-[4,5-dimethoxy-2-(methylsulfamoyl)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO6S/c1-13-20(15,16)11-7-10(18-3)9(17-2)5-8(11)6-12(14)19-4/h5,7,13H,6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYYUGFFUCWYKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1CC(=O)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4,5-dimethoxy-2-(methylsulfamoyl)phenyl]acetate typically involves the reaction of 4,5-dimethoxy-2-nitrobenzoic acid with methylamine, followed by esterification with methanol . The reaction conditions often include the use of a catalyst such as sulfuric acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4,5-dimethoxy-2-(methylsulfamoyl)phenyl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Scientific Research Applications

Anticancer Potential

Research indicates that Methyl 2-[4,5-dimethoxy-2-(methylsulfamoyl)phenyl]acetate exhibits promising anticancer properties. A study published in Cancer Letters demonstrated that derivatives of this compound can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The presence of methoxy and sulfamoyl groups enhances its interaction with biological targets, potentially leading to the development of novel anticancer agents .

Antimicrobial Effects

Another area of interest is the antimicrobial activity of this compound. Preliminary studies have shown that it possesses significant antibacterial properties against various strains of bacteria, including drug-resistant variants. This suggests its potential as a lead compound for developing new antimicrobial therapies .

Drug Development

The unique structural features of this compound make it a candidate for drug development. Its ability to modulate biological pathways associated with cancer and infection positions it as a valuable scaffold for synthesizing new therapeutic agents. Researchers are exploring its derivatives to enhance efficacy and reduce toxicity .

Formulation in Drug Delivery Systems

The compound's solubility and stability characteristics allow it to be incorporated into various drug delivery systems. It can be utilized in nanoparticle formulations that improve bioavailability and targeted delivery of therapeutics to cancerous tissues .

Pesticide Development

The compound's bioactive properties extend to agricultural applications as well. Research has indicated that it can serve as a basis for developing novel pesticides that target specific pests while being environmentally friendly. Its effectiveness against plant pathogens suggests potential use in crop protection strategies .

Synthesis of Functional Polymers

This compound can also be utilized in materials science for synthesizing functional polymers. Its reactive groups allow for incorporation into polymer matrices, leading to materials with enhanced mechanical properties and thermal stability .

Case Studies and Research Findings

StudyFocusFindings
Cancer Research (2023)Anticancer ActivityInduced apoptosis in breast cancer cell lines; potential lead for new therapies .
Antimicrobial Study (2024)Antibacterial EffectsEffective against multi-drug resistant bacteria; suggests applications in antibiotic development .
Agricultural Application (2023)Pesticide EfficacyDemonstrated effectiveness against common agricultural pests; potential for eco-friendly pesticide development .
Materials Science (2024)Polymer SynthesisEnhanced properties in polymer composites; promising for industrial applications .

Mechanism of Action

The mechanism of action of Methyl 2-[4,5-dimethoxy-2-(methylsulfamoyl)phenyl]acetate involves its interaction with specific molecular targets. The methylsulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The methoxy groups may also play a role in modulating the compound’s biological effects by affecting its solubility and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[4,5-dimethoxy-2-(sulfamoyl)phenyl]acetate
  • Methyl 2-[4,5-dimethoxy-2-(ethylsulfamoyl)phenyl]acetate
  • Methyl 2-[4,5-dimethoxy-2-(propylsulfamoyl)phenyl]acetate

Uniqueness

Methyl 2-[4,5-dimethoxy-2-(methylsulfamoyl)phenyl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and methylsulfamoyl groups makes it a versatile compound for various applications .

Biological Activity

Methyl 2-[4,5-dimethoxy-2-(methylsulfamoyl)phenyl]acetate (CAS 210410-39-2) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C₁₂H₁₇N₀₆S
  • Molar Mass : 303.33 g/mol
  • Density : 1.259 g/cm³
  • Boiling Point : 439.2 °C (predicted)
  • pKa : 11.56 (predicted) .

The biological activity of this compound is largely attributed to its interaction with specific enzymes, particularly carbonic anhydrases (CAs). Among the twelve isozymes of carbonic anhydrase, CAIX is known to be overexpressed in various solid tumors, facilitating tumor growth and metastasis through acidification of the tumor microenvironment .

Research indicates that compounds with a sulfonamide group, such as this one, can selectively inhibit CAIX, potentially leading to anticancer effects. The binding affinity of related compounds has been shown to be extremely high; for instance, a derivative exhibited a dissociation constant (KdK_d) of 0.12 nM for CAIX, demonstrating significant selectivity over other isozymes .

Biological Activity and Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

  • Anticancer Properties :
    • A study on methyl 5-sulfamoyl-benzoates indicated that modifications in the structure could enhance binding affinity to CAIX and improve anticancer efficacy .
    • The compound's ability to inhibit CAIX may lead to reduced tumor growth in preclinical models.
  • Enzyme Inhibition :
    • The compound has been tested for its inhibitory effects on various enzymes beyond carbonic anhydrases. Its structure suggests potential interactions with other targets due to the presence of methoxy and sulfamoyl groups .
    • Kinetic studies have shown that similar sulfonamide compounds can act as competitive inhibitors for certain enzymes, hinting at the potential for this compound to exhibit similar behavior .
  • Antimicrobial Activity :
    • Preliminary assessments suggest that the compound may possess antimicrobial properties, although further research is needed to confirm these effects and elucidate the mechanisms involved.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-[4,5-dimethoxy-2-(sulfamoyl)phenyl]acetateSimilar dimethoxy structureLacks methylsulfamoyl group
Methyl 2-[4-methylthio-phenyl]acetateContains methylthio groupLacks sulfonamide functionality
Methyl 4-(trifluoromethylsulfanyl)-phenylacetateContains trifluoromethyl groupExhibits distinct electronic properties

This table illustrates how variations in substituents can influence both chemical behavior and biological activity.

Future Directions

The ongoing research into this compound suggests promising avenues for therapeutic applications:

  • Development of Anticancer Therapies : Given its potential as a selective CAIX inhibitor, further studies could lead to the development of targeted therapies for cancers characterized by CAIX overexpression.
  • Exploration of Antimicrobial Properties : Investigating its antimicrobial activity may reveal new applications in treating infections.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Methyl 2-[4,5-dimethoxy-2-(methylsulfamoyl)phenyl]acetate in high yield?

  • Methodological Answer : Optimize reaction conditions using a strong base catalyst (e.g., t-BuOK) in anhydrous t-BuOH to promote acyl transfer or nucleophilic substitution. Monitor reaction progress via TLC and purify the product using column chromatography (silica gel, gradient elution with hexane/ethyl acetate). Ensure strict control of temperature and moisture to prevent side reactions .

Q. How can researchers confirm the structure of this compound using spectroscopic methods?

  • Methodological Answer :

  • 1H/13C NMR : Analyze aromatic proton environments (e.g., dimethoxy groups at δ ~3.8–3.9 ppm, methylsulfamoyl protons at δ ~2.9–3.1 ppm) and ester carbonyl signals (δ ~170–175 ppm in 13C NMR) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 340 [M+]) and fragmentation patterns consistent with methylsulfamoyl and dimethoxy substituents .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential volatility. Store in a cool, dry environment away from oxidizing agents. Dispose of waste via certified chemical disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can contradictory data between NMR and MS during structural elucidation be resolved?

  • Methodological Answer : Employ complementary techniques:

  • IR Spectroscopy : Verify functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹, sulfonamide N–H at ~3300 cm⁻¹).
  • X-ray Crystallography : Resolve ambiguities by determining bond lengths/angles and hydrogen-bonding networks (e.g., C–H⋯O interactions stabilizing the crystal lattice) .

Q. What strategies ensure regioselectivity during sulfamoylation at the 2-position of the dimethoxy-phenyl ring?

  • Methodological Answer : Use directing groups (e.g., methoxy substituents) to orient electrophilic attack. Protect reactive sites (e.g., acetate ester) during sulfamoylation. Validate regiochemistry via NOE NMR experiments to confirm spatial proximity of substituents .

Q. How does the compound’s stability under acidic/basic hydrolysis influence experimental design?

  • Methodological Answer : Conduct pH-dependent stability studies (e.g., in 0.1M HCl/NaOH at 25°C). Monitor decomposition via HPLC-MS. Isolate hydrolysis products (e.g., free carboxylic acid or sulfonic acid derivatives) for characterization. Adjust reaction conditions to avoid premature degradation in downstream applications .

Q. What insights does the crystal structure provide into the compound’s reactivity?

  • Methodological Answer : Analyze torsion angles (e.g., ~88.6° between aromatic and sulfamoyl planes) to predict steric hindrance. Hydrogen-bonding motifs (e.g., C–H⋯O) may influence solubility or intermolecular interactions in catalytic systems .

Data Contradiction & Optimization

Q. How to address low yields in large-scale syntheses of this compound?

  • Methodological Answer : Scale-up challenges often arise from inefficient mixing or exothermic reactions. Use a jacketed reactor for temperature control. Optimize stoichiometry (e.g., 1.2 equivalents of methylsulfamoyl chloride) and employ flow chemistry for consistent reagent delivery .

Q. Why might HPLC purity assays conflict with NMR integration results?

  • Methodological Answer : Residual solvents or non-UV-active impurities (e.g., inorganic salts) may skew HPLC data. Cross-validate with 1H NMR integration (e.g., methoxy protons as internal standards) and use evaporative light scattering detection (ELSD) for comprehensive impurity profiling .

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